

CAS number and IUPAC nomenclature for accurate identification of Oxametacin.

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Compound of Interest		
Compound Name:	Oxametacin	
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Oxametacin: A Technical Guide to Identification, Mechanism, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Oxametacin**, a non-steroidal anti-inflammatory drug (NSAID). The document details its precise chemical identification through its Chemical Abstracts Service (CAS) number and International Union of Pure and Applied Chemistry (IUPAC) nomenclature. A thorough examination of its mechanism of action, focusing on the inhibition of cyclooxygenase (COX) enzymes, is presented, including a visual representation of its role in the prostaglandin synthesis pathway. Furthermore, this guide outlines key physicochemical and pharmacological properties in a structured format and provides detailed experimental protocols for assessing its COX inhibitory activity and in vivo anti-inflammatory efficacy. This document is intended to serve as a valuable resource for professionals in research, and drug development, facilitating a deeper understanding and further investigation of **Oxametacin**.

Chemical Identification

Accurate identification of chemical compounds is fundamental in research and development. The following table summarizes the key identifiers for **Oxametacin**.



Identifier	Value
CAS Number	27035-30-9[1][2]
IUPAC Name	2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-hydroxyacetamide[1]
Molecular Formula	C19H17CIN2O4[1]
Molar Mass	372.81 g/mol [1]

Physicochemical and Pharmacological Properties

A summary of the known physicochemical and pharmacological properties of **Oxametacin** is provided in the tables below. These parameters are crucial for understanding the drug's behavior in biological systems and for formulation development.

Table 2.1: Physicochemical Properties of Oxametacin

Property	Value	Source
Water Solubility	0.00569 mg/mL	ALOGPS
logP	3.5	ALOGPS
pKa (Strongest Acidic)	8.86	Chemaxon

Table 2.2: Pharmacological Data of **Oxametacin**

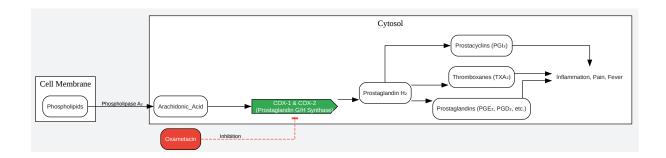
Target	Action	Activity (IC50)	Organism
Prostaglandin G/H synthase 1 (COX-1)	Inhibitor	5.55 (-log[M])	Human
Prostaglandin G/H synthase 2 (COX-2)	Inhibitor	5.96 (-log[M])	Human
Arachidonate 5- lipoxygenase	Inhibitor	5.12 (-log[M])	Rat



Mechanism of Action and Signaling Pathway

Oxametacin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H₂, the precursor of prostaglandins, thromboxanes, and prostacyclins. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, **Oxametacin** prevents the synthesis of these pro-inflammatory molecules.

The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of **Oxametacin**.



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Figure 1: Oxametacin's inhibition of the Prostaglandin Synthesis Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of **Oxametacin**.

In Vitro Cyclooxygenase (COX) Inhibition Assay



This protocol describes a method to determine the inhibitory activity of **Oxametacin** on COX-1 and COX-2 enzymes.

Materials:

- Human recombinant COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)
- Oxametacin
- Dimethyl sulfoxide (DMSO)
- Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Co-factors (e.g., hematin, epinephrine)
- Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
- Microplate reader

Procedure:

- · Preparation of Reagents:
 - Prepare a stock solution of Oxametacin in DMSO.
 - Prepare serial dilutions of the Oxametacin stock solution to achieve a range of desired concentrations.
 - Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
 - Prepare the arachidonic acid substrate solution.
- Enzyme Inhibition Reaction:
 - In a microplate, add the reaction buffer, co-factors, and the enzyme (either COX-1 or COX-2).



- Add a small volume of the diluted Oxametacin solution or DMSO (for the control) to the wells.
- Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the arachidonic acid substrate.
- Incubate the reaction for a defined period (e.g., 2 minutes) at 37°C.
- Stop the reaction by adding a stopping reagent (e.g., a strong acid).
- Quantification of Prostaglandin E₂:
 - Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.
 - Measure the absorbance using a microplate reader.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of Oxametacin compared to the control (DMSO).
 - Plot the percentage of inhibition against the logarithm of the Oxametacin concentration.
 - Determine the IC₅₀ value (the concentration of **Oxametacin** that causes 50% inhibition of the enzyme activity) from the dose-response curve.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This protocol outlines a standard in vivo model to assess the anti-inflammatory effects of **Oxametacin** in rodents.

Materials:

· Wistar rats or Swiss albino mice



Oxametacin

- Vehicle (e.g., 0.5% carboxymethyl cellulose)
- Carrageenan solution (1% w/v in saline)
- Pletysmometer or digital caliper
- · Oral gavage needles

Procedure:

- · Animal Acclimatization and Grouping:
 - Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
 - Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and one or more test groups receiving different doses of **Oxametacin**.
- Drug Administration:
 - Administer **Oxametacin** or the vehicle orally to the respective groups one hour before the induction of inflammation.
- Induction of Inflammation:
 - Inject a small volume (e.g., 0.1 mL) of the carrageenan solution into the sub-plantar region of the right hind paw of each animal.
- Measurement of Paw Edema:
 - Measure the paw volume or thickness immediately before the carrageenan injection (initial volume) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a pletysmometer or digital caliper.
- Data Analysis:



- Calculate the percentage of edema for each animal at each time point using the formula: $[(Vt V_0) / V_0] * 100$, where Vt is the paw volume at time t and V₀ is the initial paw volume.
- Calculate the percentage of inhibition of edema for the drug-treated groups compared to the control group.
- Analyze the data statistically (e.g., using ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

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References

- 1. Oxametacin Wikipedia [en.wikipedia.org]
- 2. Oxametacin [chemeurope.com]
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